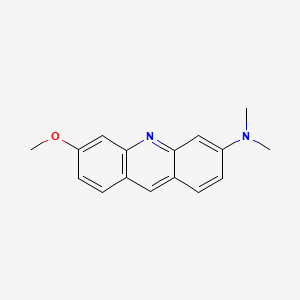

6-methoxy-n,n-dimethylacridin-3-amine

Descripción general

Descripción

6-methoxy-n,n-dimethylacridin-3-amine is a synthetic compound belonging to the acridine family. . This compound is known for its fluorescent properties and has been used in various scientific research applications.

Análisis De Reacciones Químicas

6-methoxy-n,n-dimethylacridin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions where the dimethylamino group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

6-methoxy-n,n-dimethylacridin-3-amine has a wide range of scientific research applications:

Chemistry: It is used as a fluorescent dye in various chemical analyses.

Biology: The compound is used as a fluorochrome for staining cells, including LM- and HeLa-cells.

Medicine: It has been studied for its potential therapeutic effects, including anticancer and antimicrobial properties.

Industry: The compound is used in the development of fluorescent materials for visualization of biomolecules and in laser technologies.

Mecanismo De Acción

The mechanism of action of 6-methoxy-n,n-dimethylacridin-3-amine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and related enzymes, leading to various biological effects . The compound targets DNA and RNA, binding to these molecules and affecting their function.

Comparación Con Compuestos Similares

6-methoxy-n,n-dimethylacridin-3-amine can be compared with other acridine derivatives such as:

- 3-Amino-6-methoxyacridine

- 3-Amino-7-methoxyacridine

- Acridine orange

These compounds share similar fluorescent properties and biological activities but differ in their specific functional groups and resulting chemical behaviors . The uniqueness of this compound lies in its specific dimethylamino and methoxy groups, which contribute to its distinct chemical and biological properties.

Actividad Biológica

6-Methoxy-N,N-dimethylacridin-3-amine is a synthetic compound belonging to the acridine family, noted for its fluorescent properties and potential biological activities. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry, due to its ability to intercalate with DNA, which can disrupt normal cellular functions.

The primary mechanism of action for this compound involves DNA intercalation . This process occurs when the compound inserts itself between the base pairs of DNA, leading to structural distortions that can inhibit DNA replication and transcription. As a result, this activity may contribute to its anticancer and antimicrobial properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HeLa and LM cells. The compound's ability to disrupt DNA function is hypothesized to lead to increased apoptosis (programmed cell death) in these cells.

Case Study: HeLa Cell Line

A study examining the effects of this compound on HeLa cells revealed:

- IC50 Values : The compound showed an IC50 value of approximately 5 μM, indicating potent cytotoxicity.

- Mechanism Insights : Flow cytometry analysis suggested that the compound induces apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents.

Research Findings

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 20 μg/mL, indicating moderate efficacy against these pathogens.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other acridine derivatives:

| Compound Name | Mechanism of Action | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | DNA intercalation | High | Moderate |

| Acridine Orange | DNA intercalation | Moderate | High |

| 3-Amino-6-methoxyacridine | DNA intercalation | Moderate | Low |

This table illustrates that while all these compounds share similar mechanisms, their biological activities can vary significantly.

This compound undergoes several chemical reactions that may influence its biological activity:

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction reactions can be performed using sodium borohydride.

- Substitution : The dimethylamino group can be substituted under specific conditions.

These reactions are crucial for synthesizing derivatives that may enhance or modify its biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 6-methoxy-N,N-dimethylacridin-3-amine, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves functionalizing an acridine core. A plausible route includes:

Methoxy Introduction : Electrophilic substitution or Ullmann-type coupling to install the methoxy group.

Dimethylamino Installation : Nucleophilic substitution (e.g., replacing a halogen with dimethylamine) or Buchwald-Hartwig amination for Pd-catalyzed C–N bond formation .

- Optimization : Screen catalysts (e.g., Pd(OAc)₂/XPhos), bases (K₂CO₃), and solvents (DMF, toluene). Monitor progress via HPLC or TLC. Reaction temperatures between 60–120°C may enhance yields .

Q. How can researchers confirm the structural identity of this compound experimentally?

- Multi-Technique Validation :

- X-ray Crystallography : Resolve molecular geometry, as demonstrated for structurally related amines (e.g., pyridazin-3-amine derivatives) .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–8.5 ppm), methoxy singlet (~δ 3.9 ppm), and dimethylamino singlet (~δ 3.1 ppm).

- ¹³C NMR : Methoxy carbon (~δ 55 ppm), dimethylamino carbons (~δ 40–45 ppm) .

- HRMS : Expected [M+H]⁺ at m/z 252.311 (C₁₆H₁₆N₂O⁺) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound?

- Key Properties :

- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, DMF). Perform shake-flask experiments in buffers (pH 1–14) to quantify solubility .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. Reference thermal studies on analogous amines (e.g., azetidine derivatives ).

- Photostability : Expose to UV-Vis light and monitor degradation via HPLC .

Advanced Research Questions

Q. What experimental strategies can elucidate the interaction between this compound and DNA?

- Biophysical Assays :

- UV-Vis Titration : Measure hypochromism or bathochromic shifts upon DNA addition (e.g., calf thymus DNA). Calculate binding constants using the Benesi-Hildebrand method.

- Fluorescence Quenching : Track emission changes (λₑₓ ~450 nm for acridines) when bound to DNA. Compare with ethidium bromide controls .

- Circular Dichroism (CD) : Detect DNA conformational changes (e.g., B-to-Z transitions) .

Q. How can researchers investigate the compound’s potential as a fluorescent probe in cellular imaging?

- Methodology :

Fluorescence Spectroscopy : Determine quantum yield (using quinine sulfate as a standard) and Stokes shift in solvents of varying polarity.

Confocal Microscopy : Incubate with live cells (e.g., HeLa) and image using λₑₓ/λₑₘ appropriate for acridine derivatives (e.g., 488/520 nm). Validate specificity with organelle trackers .

Q. What analytical methods resolve contradictions in reported stability data under varying pH conditions?

- Approach :

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 40–60°C. Monitor degradation products via LC-MS.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- SAR Workflow :

Derivatization : Modify the methoxy position or dimethylamino group (e.g., replace with ethyl or cyclopropyl).

In Vitro Screening : Test against target enzymes (e.g., topoisomerases) or receptors.

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes .

Propiedades

IUPAC Name |

6-methoxy-N,N-dimethylacridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-18(2)13-6-4-11-8-12-5-7-14(19-3)10-16(12)17-15(11)9-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOVJCQISCTEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=NC3=C(C=CC(=C3)OC)C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50233760 | |

| Record name | 3-Dimethylamino-6-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84746-04-3 | |

| Record name | 3-Dimethylamino-6-methoxyacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084746043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dimethylamino-6-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.